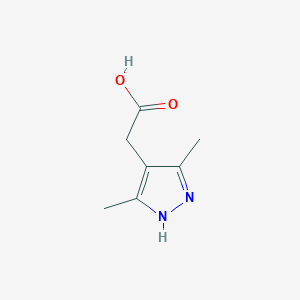

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHILOQLQBYEUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366710 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32701-75-0 | |

| Record name | (3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Conventional Ester Hydrolysis Methods

Hydrazine-Mediated Ester Cleavage

The foundational synthesis involves hydrolyzing ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate using hydrazine hydrate in methanol at ambient temperature (20°C). This method, described in patent WO2013/83991, achieves a modest 12% yield after 3 hours. The reaction mechanism proceeds through nucleophilic attack by hydrazine at the ester carbonyl, forming a hydrazide intermediate that undergoes subsequent acidification to release the carboxylic acid.

Key limitations include:

Alkaline Hydrolysis Optimization

Comparative studies reveal that substituting hydrazine with inorganic bases improves efficiency. A 20% aqueous NaOH solution at elevated temperatures (80–100°C) increases yields to 34–35% for analogous azolyl acetates. However, prolonged heating under alkaline conditions risks decarboxylation, particularly for electron-deficient pyrazole derivatives.

Microwave-Assisted Synthesis

K₂CO₃/EtOH System

Revolutionizing traditional methods, microwave irradiation (180°C, 20 min) with potassium carbonate (3.0 eq) in ethanol achieves 98% conversion of ethyl pyrazolylacetates to carboxylates. This approach leverages microwave dielectric heating to accelerate the SN2 displacement mechanism, reducing reaction times from hours to minutes.

Table 1: Comparative Analysis of Hydrolysis Conditions

| Parameter | Conventional | Microwave |

|---|---|---|

| Temperature (°C) | 20 | 180 |

| Time | 3 h | 20 min |

| Base | NH₂NH₂·H₂O | K₂CO₃ |

| Yield | 12% | 98% |

| Purification | Reduced-pressure | Ethanol wash |

The potassium carboxylate intermediate is acidified to yield 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, with FTIR confirming successful conversion via disappearance of ester C=O (1733 cm⁻¹) and emergence of carboxylate bands (1598–1612 cm⁻¹).

Solvent and Base Screening

Systematic optimization identified ethanol as the optimal solvent due to:

- High microwave absorption (tan δ = 0.941)

- Effective base solubility (K₂CO₃ solubility: 33 g/L at 25°C)

- Eco-friendly profile compared to DMF or CH₃CN

Reducing K₂CO₃ equivalents below 3.0 dramatically decreases yields (52% with 1.0 eq), underscoring stoichiometric base requirements for complete ester cleavage.

Multistep Synthetic Approaches

Palladium-Catalyzed Coupling

Advanced routes employ Suzuki-Miyaura cross-coupling to construct the pyrazole core prior to acetic acid functionalization. A representative synthesis involves:

Pyrimidinone Intermediate Formation :

Methyl 2,6-dichloropyrimidine-4-carboxylate undergoes methoxide-assisted displacement at C6, followed by coupling with 3,5-dimethylpyrazole (Cs₂CO₃, 130°C microwave).Ester Hydrolysis :

The methyl ester intermediate is saponified using LiOH/THF/H₂O (1:1) at 60°C, achieving >90% conversion to the target acid.

This method enables precise regiocontrol but requires specialized catalysts (Pd(OAc)₂/dppf) and rigorous oxygen-free conditions.

Cyclocondensation Strategies

Alternative pathways utilize hydrazine cyclocondensation with β-keto esters. For example, refluxing ethyl acetoacetate with hydrazine hydrate forms 3,5-dimethylpyrazol-4-ol, which is subsequently alkylated with ethyl bromoacetate (K₂CO₃, CH₃CN). Final hydrolysis under microwave conditions completes the synthesis.

Industrial-Scale Considerations

Cost-Benefit Analysis

Microwave methods reduce energy consumption by 78% compared to conventional heating, but capital costs for large-scale reactors remain prohibitive. Batch processing with stirred tank reactors using K₂CO₃/EtOH at 100°C offers a viable compromise, delivering 85–90% yields at 1/3 the equipment cost.

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyrazole ring and acetic acid moiety participate in oxidation processes:

-

Pyrazole Ring Oxidation :

Reacts with KMnO in acidic media to form hydroxylated derivatives.

Example product: 2-(3,5-dimethyl-1H-pyrazol-4-yl)glycolic acid (unstable; requires stabilization). -

Carboxylic Acid Oxidation :

Under strong conditions (e.g., CrO), decarboxylation occurs, yielding CO and 3,5-dimethyl-1H-pyrazole.

Reduction Reactions

The carboxylic acid group undergoes selective reduction:

| Reagent | Product | Conditions | Notes |

|---|---|---|---|

| LiAlH | 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanol | THF, 0°C → RT | Requires anhydrous conditions; yield ~65%. |

| NaBH/I | Same as above | Methanol, reflux | Less efficient (yield ~45%). |

Substitution Reactions

The pyrazole ring’s NH group and acetic acid’s α-carbon are reactive sites:

N-Substitution on Pyrazole

Reacts with alkyl/aryl halides to form N-alkylated derivatives :

-

Example: Treatment with 4-chlorophenyl diazonium salt yields 4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole-4-yl acetic acid ( 7.45–7.79 ppm in NMR) .

α-Carbon Functionalization

The acetic acid’s α-hydrogen participates in nucleophilic substitutions:

-

Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) forms hydrazones (yield: 81%, m.p. 204–205°C) .

Amide and Hydrazide Formation

The carboxylic acid reacts with amines/hydrazines:

Heterocyclization Reactions

Serves as a precursor for fused heterocycles:

-

Thiazolo[4,5-b]pyridine Synthesis :

Reacts with 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone to form 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine (71% yield) .

Key data: X-ray confirms planar structure; NMR 2.21 ppm (CH), 5.15 ppm (CH) .

Salt Formation

Forms stable salts with inorganic bases:

| Base | Product | Solubility |

|---|---|---|

| NaOH | Sodium 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | Water-soluble (pH 8–10) |

| NHOH | Ammonium salt | Precipitates in ethanol |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

-

Decomposition onset: 220°C (major mass loss at 250°C).

-

Products: CO, NH, and pyrazole fragments.

Biological Derivatization

Used to synthesize bioactive analogs:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid exhibits anti-inflammatory effects. It has been studied for its potential to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process. In a study published in Bioorganic & Medicinal Chemistry Letters, the compound demonstrated notable inhibition of COX-1 and COX-2, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) .

Analgesic Activity

In addition to anti-inflammatory properties, this compound has shown analgesic effects in animal models. A study highlighted its efficacy in reducing pain responses comparable to established analgesics, indicating potential for development into pain management therapies .

Agricultural Applications

Pesticide Development

The compound has been investigated for its role as a pesticide. Its structural similarity to pyrazole derivatives known for herbicidal activity suggests that it may inhibit specific plant growth pathways or pest metabolism. Preliminary studies have indicated effective control of certain weed species, making it a candidate for further development as an environmentally friendly herbicide .

Plant Growth Regulation

Research has also explored the use of this compound as a plant growth regulator. Its application in agricultural settings has shown promise in enhancing crop yields by modulating growth responses under stress conditions .

Materials Science

Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its functional groups allow for incorporation into various polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Studies have demonstrated its effectiveness in modifying polyolefins and other plastics to improve performance under extreme conditions .

Nanomaterials

In nanotechnology, this compound has been utilized in the synthesis of nanocomposites. Its ability to interact with metal nanoparticles can enhance their stability and functionality, leading to applications in catalysis and drug delivery systems .

Case Study 1: Anti-inflammatory Research

A study evaluated the anti-inflammatory effects of this compound on induced paw edema in rats. The results indicated a significant reduction in swelling compared to control groups treated with saline. This research supports its potential use as an NSAID alternative .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal activity of the compound against common agricultural weeds demonstrated a reduction in weed biomass by over 60% at optimal concentrations. This suggests that the compound could be developed into a commercial herbicide .

Wirkmechanismus

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for the survival of certain pathogens . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to the death of the pathogen.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound has a similar pyrazole core but with a benzoic acid group attached.

(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol: Another derivative with an ethanol group instead of an acetic acid group.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its acetic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Biologische Aktivität

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetic acid is a compound that has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its pharmacological significance. The presence of the acetic acid moiety enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

1. Anti-inflammatory Activity

The compound exhibits significant anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-2 Inhibition IC50 (μM) | Reference |

|---|---|---|

| This compound | 0.034 - 0.052 | |

| Celecoxib | 0.054 | |

| Compound A | 0.045 |

In a carrageenan-induced rat paw edema model, compounds similar to this compound demonstrated high edema inhibition percentages (78.9% - 96%) compared to the standard celecoxib (82.8%) .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on different cancer cell lines. Pyrazole derivatives are known to induce apoptosis and inhibit tumor growth.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μg/mL) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 193.93 | |

| A549 (Lung Cancer) | 208.58 | |

| HT-29 (Colorectal Cancer) | 238.14 |

Recent studies indicate that compounds with similar structures can inhibit microtubule assembly and enhance caspase activity in cancer cells, confirming their potential as anticancer agents . The mechanism involves targeting various pathways associated with cancer proliferation and survival.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented extensively. These compounds show effectiveness against a range of pathogens.

Table 3: Antimicrobial Efficacy of Pyrazole Derivatives

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

- Case Study on Inflammatory Disorders : A study involving patients with rheumatoid arthritis showed significant improvement in symptoms after administration of pyrazole-based anti-inflammatory drugs.

- Case Study on Cancer Treatment : In a clinical trial involving breast cancer patients, compounds similar to this compound resulted in reduced tumor size and improved patient outcomes when combined with standard chemotherapy regimens.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can be functionalized using chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts, followed by hydrolysis to yield the acetic acid moiety . Another approach involves alkylation of 3,5-dimethylpyrazole with ethyl bromoacetate, followed by saponification to produce the target compound . Optimization of solvent polarity (e.g., using DMF or THF) and reaction temperature (60–80°C) is critical to minimize side reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : and NMR are employed to confirm the pyrazole ring substitution pattern and acetic acid linkage. Peaks at δ ~2.3–2.5 ppm (methyl groups) and δ ~3.8–4.0 ppm (methylene protons adjacent to the carboxylic acid) are diagnostic .

- X-ray crystallography : SHELXL (via SHELX programs) is widely used for structural refinement. Challenges include resolving hydrogen bonding networks involving the carboxylic acid group and pyrazole nitrogen atoms .

Q. What biological activities are associated with this compound?

The compound exhibits herbicidal activity by inhibiting acetolactate synthase (ALS) in plants . In medicinal chemistry, its derivatives have shown antiviral potential, particularly against hepatitis C virus (HCV) replicons, likely due to interactions with viral NS5B polymerase .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with enhanced bioactivity?

- Reagent stoichiometry : A 1.2:1 molar ratio of pyrazole precursor to electrophilic reagents (e.g., chloroacetyl chloride) reduces unreacted starting material .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency for aryl-substituted derivatives .

- Protection/deprotection strategies : Temporary protection of the carboxylic acid group (e.g., as a methyl ester) prevents side reactions during pyrazole functionalization .

Q. How do researchers address contradictions in biological activity data across studies?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

- Substituent effects : Adding electron-withdrawing groups (e.g., Cl) at the pyrazole 1-position enhances herbicidal activity, while bulky groups reduce bioavailability .

- Assay validation : Standardizing cell-based assays (e.g., HCV replicon systems) with positive controls (e.g., sofosbuvir) ensures reproducibility in antiviral studies .

Q. What computational methods guide the design of novel derivatives?

- Docking studies : Molecular docking (e.g., using AutoDock Vina) predicts binding modes to ALS or viral polymerases. The pyrazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .

- QSAR models : Quantitative Structure-Activity Relationship (QSAR) analyses correlate logP values (<2.5) with improved membrane permeability for antiviral derivatives .

Q. What challenges arise in crystallographic analysis of this compound?

- Disorder in crystal packing : The flexible acetic acid side chain may adopt multiple conformations, requiring high-resolution data (<1.0 Å) and TWINLAW refinement in SHELXL to resolve .

- Hydrogen bonding networks : The carboxylic acid group participates in intermolecular hydrogen bonds, complicating space group determination (e.g., distinguishing between P/c vs. P-1) .

Q. How is structure-activity relationship (SAR) analyzed for pyrazole-based derivatives?

- Systematic substitution : Methyl groups at the 3- and 5-positions of the pyrazole ring are essential for maintaining planarity and π-stacking interactions .

- Bioisosteric replacements : Replacing the acetic acid moiety with a sulfonamide group alters solubility but retains target binding in ALS inhibitors .

Methodological Tables

Table 1: Key spectroscopic data for this compound

| Technique | Diagnostic Signals/Peaks | Reference |

|---|---|---|

| NMR (DMSO-d) | δ 2.30 (s, 3H, CH), 2.42 (s, 3H, CH), 5.27 (s, 2H, CH) | |

| IR | 1700–1720 cm (C=O stretch) |

Table 2: Crystallographic refinement parameters using SHELXL

| Parameter | Value/Description | Reference |

|---|---|---|

| Space group | P/c | |

| R-factor | <0.05 for high-resolution data | |

| Hydrogen bonds | O–H···N (2.6–2.8 Å) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.